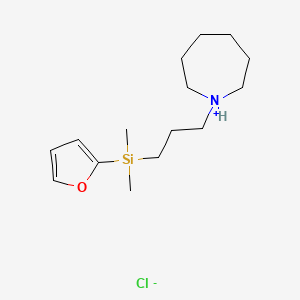
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride is a synthetic compound that belongs to the class of azepines. Azepines are seven-membered heterocyclic compounds containing one nitrogen atom in the ring. This particular compound is characterized by the presence of a furan ring attached to a dimethylsilyl group, which is further connected to a hexahydro-1H-azepine structure. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride typically involves a multi-step process:
Formation of the Furan-Dimethylsilyl Intermediate: The initial step involves the reaction of furan with a dimethylsilyl chloride in the presence of a base such as triethylamine. This reaction forms the furan-dimethylsilyl intermediate.
Attachment to the Propyl Chain: The furan-dimethylsilyl intermediate is then reacted with a propyl halide (e.g., propyl bromide) under conditions that promote nucleophilic substitution, resulting in the formation of the 3-(2-Furyldimethylsilyl)propyl intermediate.
Cyclization to Form Azepine: The 3-(2-Furyldimethylsilyl)propyl intermediate undergoes cyclization with a suitable amine (e.g., hexahydro-1H-azepine) under acidic conditions to form the desired azepine structure.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the azepine compound to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The azepine ring can be reduced to form saturated derivatives.
Substitution: The dimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used under anhydrous conditions.
Substitution: Substitution reactions can be carried out using reagents like halides (e.g., bromine or chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Saturated azepine derivatives.
Substitution: Various substituted azepine derivatives depending on the substituent introduced.
科学的研究の応用
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or neurotransmission, depending on its specific application.
類似化合物との比較
Similar Compounds
- 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine
- 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine sulfate
- 1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine nitrate
Uniqueness
1-(3-(2-Furyldimethylsilyl)propyl)hexahydro-1H-azepine hydrochloride is unique due to its specific combination of a furan ring, dimethylsilyl group, and azepine structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
CAS番号 |
78599-00-5 |
|---|---|
分子式 |
C15H28ClNOSi |
分子量 |
301.93 g/mol |
IUPAC名 |
3-(azepan-1-ium-1-yl)propyl-(furan-2-yl)-dimethylsilane;chloride |
InChI |
InChI=1S/C15H27NOSi.ClH/c1-18(2,15-9-7-13-17-15)14-8-12-16-10-5-3-4-6-11-16;/h7,9,13H,3-6,8,10-12,14H2,1-2H3;1H |
InChIキー |
VZGXPFXWAUYJTO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CCC[NH+]1CCCCCC1)C2=CC=CO2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
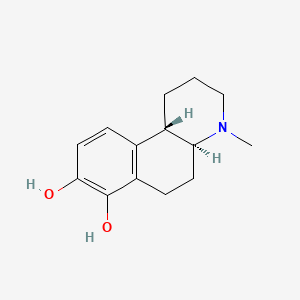
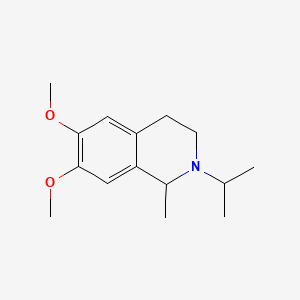
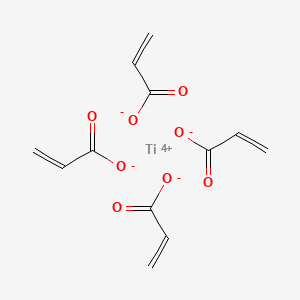
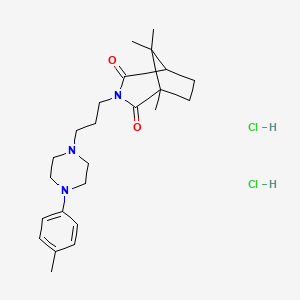
![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)
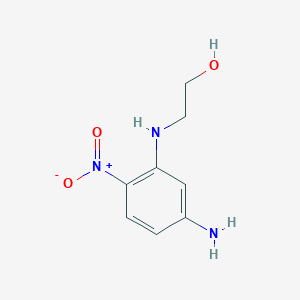
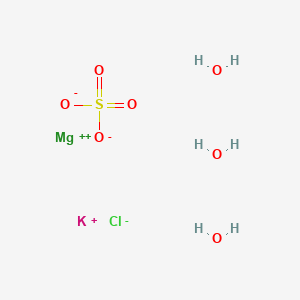
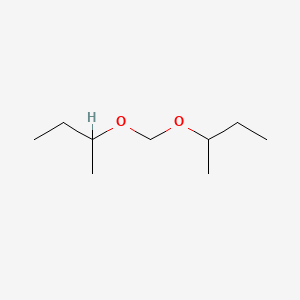
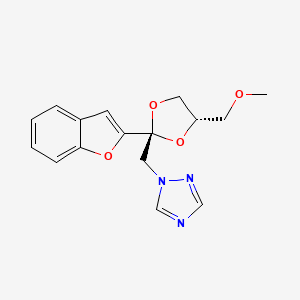
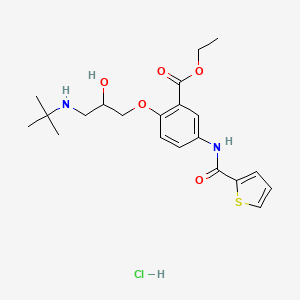
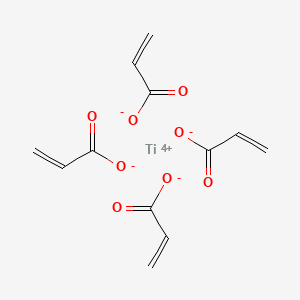
![4-(5-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13781128.png)
